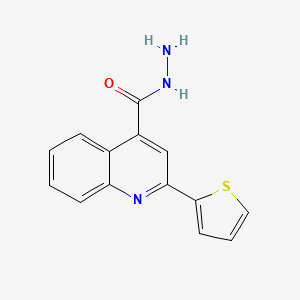

2-(Thiophen-2-yl)quinoline-4-carbohydrazide

Description

2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline core substituted with a thiophene ring at the 2-position and a carbohydrazide group at the 4-position. This structure combines the electron-rich thiophene moiety with the planar quinoline system, making it a versatile scaffold for applications in medicinal chemistry and materials science. The carbohydrazide group (-CONHNH₂) enhances its reactivity, enabling participation in cyclization and condensation reactions to form diverse heterocyclic derivatives .

Synthetic routes typically involve multi-step procedures. For example, ethyl quinoline-4-carboxylate intermediates are first synthesized, followed by hydrazide formation through refluxing with hydrazine hydrate . The compound’s structural confirmation relies on spectral techniques such as ¹H NMR, where characteristic signals for the carbohydrazide NH-NH₂ group appear at ~8.7–12.5 ppm .

Properties

IUPAC Name |

2-thiophen-2-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-17-14(18)10-8-12(13-6-3-7-19-13)16-11-5-2-1-4-9(10)11/h1-8H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXBVGSSZEUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408338 | |

| Record name | 2-(Thiophen-2-yl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39072-28-1 | |

| Record name | 2-(Thiophen-2-yl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39072-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid scaffold bearing a thiophene substituent at the 2-position can be synthesized via the Pfitzinger reaction or related condensation methods:

Pfitzinger Reaction : This involves the condensation of isatin derivatives with 2-thienyl-substituted ketones or enaminones under basic or acidic conditions, often in ethanol or aqueous media, to yield quinoline-4-carboxylic acids. Modifications include the use of catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3·THF) to improve yields and functional group tolerance.

One-Pot Multi-Component Reactions : Recent advances include three-component reactions involving anilines, aldehydes, and pyruvic acid derivatives to form quinoline-4-carboxylic acids with thiophene substituents, under mild and environmentally benign conditions.

Detailed Synthetic Pathway Example

Research Findings and Optimization

Catalyst and Solvent Effects : Studies show that the use of absolute ethanol as solvent and maintaining reflux conditions optimize the hydrazinolysis step. The presence of acid catalysts is generally avoided to prevent decomposition of hydrazine or side reactions.

Reaction Time and Temperature : Prolonged reflux (4–6 hours) ensures complete conversion. Lower temperatures or shorter times result in incomplete reaction and lower yields.

Purity and Characterization : The synthesized carbohydrazide is characterized by IR spectroscopy (presence of NH and C=O stretching bands), NMR (distinct signals for hydrazide NH2 protons), and elemental analysis confirming the expected molecular formula C14H11N3OS.

Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, enhancing yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to meet pharmaceutical-grade standards.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|

| Quinoline Acid Synthesis | Pfitzinger reaction or multi-component condensation | Isatin, 2-thienyl ketone/enaminone, base or acid catalyst | Reflux in ethanol or water, 4–8 h | 50–75% | Functional group tolerant, mild conditions |

| Carbohydrazide Formation | Hydrazinolysis | Quinoline-4-carboxylic acid or ester, hydrazine hydrate | Reflux in ethanol/methanol, 4–6 h | 70–90% | Requires anhydrous conditions, purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinoline derivatives with oxidized thiophene rings.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(Thiophen-2-yl)quinoline-4-carbohydrazide has been investigated for its potential as an antimicrobial and anticancer agent. The quinoline scaffold is known for its broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains. The incorporation of the thiophene ring may enhance this activity due to synergistic effects with other functional groups .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer drug .

Biological Investigations

Research indicates that this compound interacts with biological targets such as enzymes and receptors, which could lead to the modulation of various cellular processes. For example:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting potent antibacterial activity .

- Targeting EGFR : The compound may also interact with the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. Inhibition of EGFR can lead to reduced cell proliferation in certain cancer types .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several resistant bacterial strains. The results demonstrated significant inhibition zones, suggesting that this compound could serve as a lead for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast adenocarcinoma (MCF-7) cells treated with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Aryl Substituents : The thiophene group enhances π-conjugation and electron density compared to halogenated aryl groups (e.g., bromo- or dichlorophenyl), which may improve optoelectronic properties or binding affinity in biological targets .

- Chloro and Keto Modifications: The 6-chloro-2-oxo derivative () introduces both steric and electronic effects, reducing planarity and altering reactivity compared to the unsubstituted quinoline core.

Anticancer Potential

- This compound: Derivatives exhibit antitumor activity against breast cancer cell lines (e.g., MCF-7), with GI₅₀ values <10 µM in some cases. The thiophene moiety may enhance membrane permeability .

- Benzothiophene Acrylonitrile Analogs (): Structurally related compounds show GI₅₀ values <10 nM against cancer cell lines, suggesting that thiophene-containing derivatives have superior potency compared to halogenated aryl counterparts .

Corrosion Inhibition

- The thiophene-carbohydrazide hybrid (target compound) demonstrates corrosion inhibition properties in acidic media, attributed to the thiophene’s electron-donating ability and adsorption on metal surfaces . Bromophenyl or chlorophenyl analogs lack reported corrosion applications.

Spectral and Physicochemical Properties

Insights :

- The thiophene derivative’s solubility in ethanol and DMSO makes it preferable for biological assays compared to halogenated analogs .

- The 2-oxo group in the dihydroquinoline derivative reduces aromaticity, shifting IR stretching frequencies .

Biological Activity

2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves condensation reactions between thiophene and quinoline derivatives, which are known for their diverse biological activities. The compound can undergo various chemical reactions, including oxidation and substitution, enhancing its utility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to antimicrobial effects.

- DNA Binding : Quinoline derivatives often exhibit high affinity for DNA, which can interfere with replication and transcription processes .

- Cell Signaling Modulation : The compound may influence various signaling pathways, contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer studies. It has been evaluated for cytotoxicity against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Case Studies

- Antimycobacterial Activity : A study highlighted the efficacy of quinoline derivatives against Mycobacterium tuberculosis. Compounds similar to this compound were shown to possess higher activity than standard treatments like isoniazid .

- Structure-Activity Relationship (SAR) : Research on substituted quinolines revealed that modifications in the thiophene moiety significantly influenced antimicrobial potency. This suggests that further structural optimization could enhance the biological efficacy of this compound .

Q & A

Q. What are the standard synthetic routes for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and its derivatives?

Answer: The synthesis typically involves multi-step reactions:

Quinoline core formation : Condensation of 3-acetyl thiophene with 5-chloro isatin under reflux in ethanol/KOH to yield 2-thiophene quinoline-4-carboxylic acid .

Esterification : Treatment with thionyl chloride to form ethyl 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylate .

Hydrazide formation : Reaction with hydrazine hydrate in ethanol to produce the carbohydrazide intermediate .

Derivatization : Schiff base formation via condensation with aldehydes/ketones (e.g., substituted isatins) under acidic conditions .

Key considerations: Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, 100–200 mesh) .

Q. How is the purity and structural integrity of synthesized compounds validated?

Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., thiophene protons at δ 7.2–8.1 ppm; hydrazide NH at δ ~10.5 ppm) .

- IR : Detect characteristic peaks (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for 6-chloro derivatives at m/z ~360–380) .

- TLC : Use pre-coated silica plates (visualized under UV) to ensure homogeneity .

Q. What in vitro assays are used to evaluate biological activity (e.g., antimicrobial)?

Answer:

- Broth microdilution : Determine MIC (minimum inhibitory concentration) against bacterial strains (e.g., S. aureus, E. coli) and fungal species .

- Antitubercular screening : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .

- Controls : Include ciprofloxacin (antibacterial) and isoniazid (antitubercular) as positive controls; DMSO as a solvent control .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives?

Answer:

- ADMET prediction : Use admetSAR to assess bioavailability, blood-brain barrier penetration, and toxicity (e.g., Ames test for mutagenicity) .

- Molecular docking : Employ PyRx for automated docking against target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Visualize interactions (H-bonds, hydrophobic contacts) with Discovery Studio .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using regression analysis .

Q. How are crystallographic data analyzed for structural confirmation?

Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Process data with SHELXL for structure solution and WinGX for visualization. Anisotropic displacement parameters (ADPs) refine thermal motion .

- Validation : Check CIF files for R-factor convergence (e.g., R₁ < 0.05) and geometry (e.g., bond angle RMSD < 0.5°) .

Q. How to address contradictions in biological activity data across studies?

Answer:

- Experimental variables : Compare solvent systems (DMSO vs. aqueous), bacterial strains, or incubation times .

- Structural analogs : Analyze substituent effects (e.g., electron-donating groups on thiophene may enhance membrane penetration) .

- Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance; report IC₅₀ values with 95% confidence intervals .

Q. What strategies improve yield in large-scale synthesis?

Answer:

- Optimize reflux time : Extend from 8 to 12 hours for complete conversion (monitor via TLC) .

- Purification : Use gradient elution in column chromatography (hexane → ethyl acetate) to isolate polar byproducts .

- Scale-up challenges : Address exothermic reactions by controlled addition of thionyl chloride at 0°C .

Methodological Resources

- Crystallography : SHELXL for refinement , ORTEP for ellipsoid visualization .

- Spectroscopy : Bruker NMR for deuterated solvents , KBr pellet method for IR .

- Data repositories : Store raw spectral data in institutional repositories (e.g., Figshare) for peer review .

Note: Avoid citing commercial vendors (e.g., ) per reliability guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.